![molecular formula C12H17ClN2O B5493971 N-(3-chlorophenyl)-N'-(1,1-dimethylpropyl)urea](/img/structure/B5493971.png)
N-(3-chlorophenyl)-N'-(1,1-dimethylpropyl)urea
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Overview
Description
N-(3-chlorophenyl)-N'-(1,1-dimethylpropyl)urea, commonly known as diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It belongs to the family of substituted urea herbicides and is known for its high efficacy and long-lasting effects.
Mechanism of Action
Diuron works by inhibiting the photosynthesis process in plants, which leads to the death of the plant. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the transfer of electrons during photosynthesis. By inhibiting this process, diuron prevents the plant from producing energy, leading to its death.
Biochemical and Physiological Effects:
Diuron has been found to have a number of biochemical and physiological effects on plants. It has been shown to cause chlorosis, or the yellowing of leaves, in plants. It also inhibits the growth of roots and shoots, leading to stunted growth. In addition, diuron has been found to have toxic effects on aquatic organisms, such as fish and algae, when it is used in aquatic environments.
Advantages and Limitations for Lab Experiments
Diuron is a widely used herbicide, making it readily available for use in lab experiments. It is also relatively inexpensive, making it an attractive option for researchers on a budget. However, diuron has been found to have toxic effects on some organisms, which can limit its use in certain experiments. In addition, diuron can have long-lasting effects on the environment, which can make it difficult to use in studies that require a clean environment.
Future Directions
There are a number of potential future directions for research on diuron. One area of research could focus on developing new herbicides that are more effective and have fewer environmental side effects than diuron. Another area of research could focus on the use of diuron in the treatment of cancer, as it has been found to inhibit the growth of cancer cells. Finally, research could be conducted on the potential effects of diuron on human health, as it is a widely used herbicide that can be found in the environment.
Synthesis Methods
Diuron can be synthesized by the reaction of 3-chloroaniline with isobutyl isocyanate in the presence of a catalyst. The resulting product is then treated with dimethylamine to form diuron. This synthesis method is relatively simple and efficient, making diuron a cost-effective herbicide.
Scientific Research Applications
Diuron has been extensively studied for its herbicidal properties and has been found to be effective against a wide range of weeds. It is commonly used in agriculture to control the growth of weeds in crops such as cotton, soybeans, and corn. Diuron has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
properties
IUPAC Name |
1-(3-chlorophenyl)-3-(2-methylbutan-2-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-4-12(2,3)15-11(16)14-10-7-5-6-9(13)8-10/h5-8H,4H2,1-3H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEXUYKZXJVNTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NC(=O)NC1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(2-methylbutan-2-yl)urea |
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